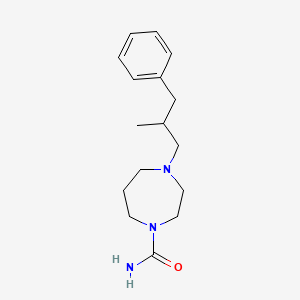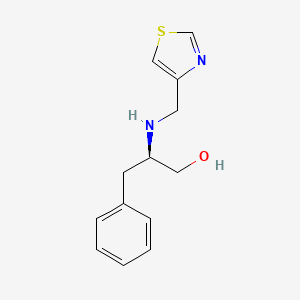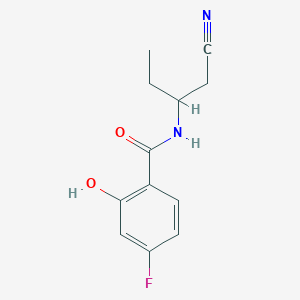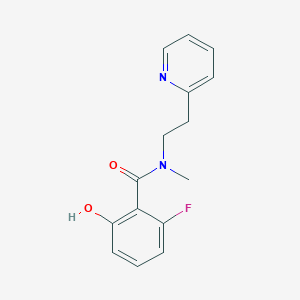
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide, also known as MPD, is a synthetic compound that belongs to the diazepane family. It has gained attention in recent years due to its potential use in scientific research. MPD has been found to exhibit promising effects on various biochemical and physiological processes in the body, making it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to enhance GABAergic neurotransmission by binding to the benzodiazepine site on the GABA-A receptor. This binding increases the affinity of the receptor for GABA, which results in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has also been found to improve memory and cognitive function. Additionally, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in lab experiments is its ability to enhance GABAergic neurotransmission. This makes it a valuable tool in the study of anxiety and other neurological disorders. Additionally, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to have minimal side effects, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide is its complex synthesis method, which requires specialized knowledge in organic chemistry.
Orientations Futures
There are several future directions for the use of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in scientific research. One potential area of study is the role of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in the treatment of anxiety and other neurological disorders. Additionally, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide may have potential in the treatment of inflammatory diseases due to its anti-inflammatory effects. Further research is needed to fully understand the mechanisms of action of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide and its potential applications in scientific research.
Conclusion:
In conclusion, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide, or 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to enhance GABAergic neurotransmission, reduce anxiety and depression-like behavior, improve memory and cognitive function, and have anti-inflammatory effects. While there are limitations to using 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in lab experiments, its potential applications in the treatment of neurological and inflammatory diseases make it a valuable tool for researchers.
Méthodes De Synthèse
The synthesis of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide involves the reaction of 2-methyl-3-phenylpropylamine with phosgene to produce 4-(2-methyl-3-phenylpropyl) isocyanate. This isocyanate is then reacted with 1,4-diazepane to produce 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide. The synthesis of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to have a wide range of scientific research applications. One of its primary uses is in the study of GABAergic neurotransmission. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been shown to enhance GABAergic neurotransmission, which is important in the treatment of anxiety and other neurological disorders. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has also been used in the study of the effects of stress on the body. It has been found to reduce the stress-induced activation of the hypothalamic-pituitary-adrenal axis, which is responsible for the body's response to stress.
Propriétés
IUPAC Name |
4-(2-methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-14(12-15-6-3-2-4-7-15)13-18-8-5-9-19(11-10-18)16(17)20/h2-4,6-7,14H,5,8-13H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMFQPSWOHKWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CN2CCCN(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)

![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)

![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)


![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)

![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)